(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole
Description
(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is a thiazole-based hydrazone derivative characterized by a benzo[d]thiazole core linked to a hydrazinyl moiety and a 3-phenoxybenzylidene group. This compound belongs to a class of heterocyclic molecules known for their structural versatility and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties . The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-2-8-16(9-3-1)24-17-10-6-7-15(13-17)14-21-23-20-22-18-11-4-5-12-19(18)25-20/h1-14H,(H,22,23)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFCPUYMNTBLP-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole typically involves the condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The phenoxy group or other substituents on the benzothiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole, including (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, exhibit significant anticancer properties. A study highlighted the synthesis of a series of benzo[d]thiazole-hydrazone compounds, which were screened for their ability to inhibit cancer cell proliferation. The results suggested that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that several derivatives showed better anti-inflammatory activity compared to indomethacin, a commonly used anti-inflammatory drug. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhanced the inhibitory effects on inflammatory pathways .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit H+/K+ ATPase, an enzyme critical in gastric acid secretion. Molecular docking studies indicated that certain derivatives exhibited high docking scores, suggesting strong binding affinity to the enzyme's active site. This characteristic positions them as potential candidates for treating gastric disorders .
Antimicrobial Activity
Preliminary studies have shown that this compound derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Studies have shown that modifications in the molecular structure can enhance its luminescent efficiency, which is crucial for developing advanced materials in optoelectronics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzothiazole ring system is known to bind to certain enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related compounds, focusing on synthesis, biological activity, and physicochemical properties.
Table 3: Physicochemical and Spectral Properties
Key Observations:
Biological Activity
(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 2-hydrazinylbenzo[d]thiazole with 3-phenoxybenzaldehyde. The reaction is conducted in an organic solvent such as ethanol or methanol under reflux conditions to promote the formation of the hydrazone linkage. The product is then isolated through filtration and recrystallization .
Antimicrobial Activity
Research has demonstrated that various derivatives of benzothiazole, including those similar to this compound, exhibit antimicrobial properties. A study evaluated a series of benzo[d]isothiazole compounds against various bacterial strains, although none showed significant activity against viruses or fungi .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. A series of synthesized benzothiazole-hydrazone analogues were tested for their ability to inhibit H+/K+ ATPase and exhibit anti-inflammatory properties. Some derivatives displayed IC50 values lower than that of the standard drug indomethacin, indicating potent anti-inflammatory activity . Notably, compounds with hydroxyl or methoxy substituents on the phenyl ring exhibited enhanced inhibitory activity against H+/K+ ATPase, suggesting that structural modifications can significantly influence biological activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, certain derivatives demonstrated significant antiproliferative activity against human cancer cell lines .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with multiple cellular targets. The benzothiazole moiety is known for its ability to bind specific enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also contribute to its biological effects by facilitating interactions with cellular components .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Biological Activity | IC50 Values (μg/mL) | Standard Comparison |
|---|---|---|
| H+/K+ ATPase Inhibition | 8 - 84 | Omeprazole: 46 |
| Anti-inflammatory (Indomethacin) | 10 - 40 | Indomethacin: 40 |
| Cytotoxicity against cancer cells | CC50 = 4 - 9 μM | - |
Case Studies
- Anti-inflammatory Study : A series of hydrazone derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that several compounds exhibited significant inhibitory effects on H+/K+ ATPase compared to omeprazole .
- Anticancer Evaluation : Compounds structurally similar to this compound showed promising results in inhibiting the growth of leukemia cell lines, indicating potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization reactions. A common method involves the condensation of thiosemicarbazones with α-bromo ketones under reflux conditions. For example, describes a single-step synthesis of analogous thiazoles using α-bromo-4-cyanoacetophenone and substituted thiosemicarbazones, achieving yields of 66–79% . Optimization strategies include:
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm hydrazone tautomerism and aromatic substitution patterns. For example, the (E)-configuration is verified by characteristic imine proton signals (δ 8.08–12.42 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 394.00 [M+2]+ for a brominated analog) .
- IR spectroscopy : Detects C=N (1611 cm⁻¹) and N-H (3348 cm⁻¹) stretches .
- Melting point analysis : Sharp melting points (e.g., 199–201°C) indicate purity .
Q. How is purity assessed during synthesis, and what steps mitigate impurities?
- TLC monitoring : Used to track reaction progress and confirm intermediate formation .
- Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials .
- Chromatography : Column chromatography resolves isomers in complex mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies in GI50 values or selectivity may arise from:
- Cell line variability : For example, HCT-116 colorectal carcinoma cells may show different sensitivity than MCF-7 breast cancer cells due to genetic heterogeneity .
- Assay conditions : Variations in agent concentration (e.g., 5 vs. 10 µM) or incubation time affect results . Methodological solutions :
- Standardized protocols : Use consistent cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times .
- Mechanistic validation : Apoptosis induction (via caspase-3/7 activation) or DNA fragmentation assays corroborate cytotoxicity claims .
Q. What computational strategies are employed to predict bioactivity and optimize thiazole derivatives?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior .
- Molecular docking : Screens interactions with biological targets (e.g., DENV protease) to prioritize analogs for synthesis .
- QSAR modeling : Relates substituent effects (e.g., nitro or chloro groups) to bioactivity trends. For instance, electron-withdrawing groups enhance anticancer potency in HCT-116 cells .
Q. How do electron-withdrawing or -donating substituents affect anticancer efficacy?
Substituent effects are critical for SAR:
Q. What experimental designs validate caspase-dependent apoptosis induction by this compound?
- Cell cycle analysis : Flow cytometry detects sub-G1 populations (apoptotic cells) .
- Western blotting : Measures cleaved PARP or caspase-3 levels .
- Caspase inhibition assays : Pretreatment with Z-VAD-FMK (pan-caspase inhibitor) reverses apoptosis .
Q. How can researchers improve selectivity for cancer cells over healthy cells?
- Structural modifications : Introducing pentafluorophenyl or dichlorophenyl groups enhances selectivity (e.g., 3a' and 3n in HCT-116 cells) .
- Co-culture assays : Compare cytotoxicity in cancer (e.g., HCT-116) vs. non-cancerous (e.g., MRC-5) cell lines .
- Mitochondrial targeting : Thiazole derivatives with lipophilic substituents accumulate in cancer cell mitochondria .
Data Contradiction Analysis
Q. Why do some studies report conflicting GI50 values for structurally similar analogs?
- Stereochemical factors : (E)- vs. (Z)-isomers exhibit differing bioactivities due to spatial orientation .
- Solubility limitations : Poor aqueous solubility of nitro-substituted analogs may understate in vitro potency .
- Assay interference : Redox-active thiazoles may generate false positives in MTT assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
